Brassinazole
Overview
Description
Brassinazole is a selective triazole-type brassinosteroid (BR) biosynthesis inhibitor . It is used for regulating plant growth and development . Brassinosteroids are a class of phytohormones with essential roles in plant growth and development .
Synthesis Analysis
Brassinazole is a triazole derivative . The biosynthesis of Brassinosteroids, the group to which Brassinazole belongs, takes place through established early C-6 and late C-6 oxidation pathways and the C-22 hydroxylation pathway triggered by activation of the DWF4 gene that acts on multiple intermediates .
Molecular Structure Analysis
The molecular weight of Brassinazole is 327.81 and its molecular formula is C18H18ClN3O . It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms .
Chemical Reactions Analysis
Brassinazole is known to inhibit the biosynthesis of Brassinosteroids . It has been shown to cause malformation of seedlings, making them morphologically similar to BR-deficient mutants .
Physical And Chemical Properties Analysis
Brassinazole is a solid substance with a white to off-white color . It is soluble in DMSO .
Scientific Research Applications
Brassinazole as a Brassinosteroid Biosynthesis Inhibitor
- Scientific Field: Plant Physiology
- Application Summary: Brassinazole is used as a potent chemical in screening for brassinosteroid (BR) biosynthesis inhibitors. The aim is to find chemicals that induce dwarfism in Arabidopsis, mutants that resembled BR biosynthesis mutants that can be rescued by BR .
- Methods of Application: The compound brassinazole was selected through a screening experiment. In dark-grown Arabidopsis, brassinazole-induced morphological changes were nearly restored to those of wild type by treatment with brassinolide .
- Results: Brassinazole-treated cress showed dwarfism, with altered leaf morphology, including the downward curling and dark green color typical of Arabidopsis BR-deficient mutants. This dwarfism was reversed by the application of 10 n m brassinolide .
Brassinazole in Stress Management
- Scientific Field: Plant Physiology Under Heavy Metal Stress
- Application Summary: Brassinosteroids (BRs), including Brassinazole, modulate developmental processes and also have a pivotal role in stress management .
- Methods of Application: The biosynthesis of BRs takes place through established early C-6 and late C-6 oxidation pathways and the C-22 hydroxylation pathway triggered by activation of the DWF4 gene that acts on multiple intermediates .
- Results: BRs function especially as master switches in triggering the metabolic response to noxious environmental conditions .
Brassinazole in Plant Growth and Development
- Scientific Field: Plant Physiology
- Application Summary: Brassinazole has been shown to cause remarkable growth responses in plants, including stem elongation, pollen tube growth, leaf bending, leaf unrolling, root inhibition, proton pump activation, promotion of ethylene production, tracheary element differentiation, and cell elongation .
- Methods of Application: The application of many biologically active brassinosteroid (BR) homologs, including Brassinazole, has been shown to cause these effects .
- Results: The functions of endogenous BRs have been revealed by identifying several BR-deficient Arabidopsis mutants, such as dwf1, cbb1, dwf4, ste1/dwf7, cpd, and det2 .
Brassinazole in Heavy Metal Stress Management
- Scientific Field: Plant Physiology Under Heavy Metal Stress
- Application Summary: Brassinosteroids (BRs), including Brassinazole, have a pivotal role in stress management, especially under heavy metal stress .
- Methods of Application: The biosynthesis of BRs takes place through established early C-6 and late C-6 oxidation pathways and the C-22 hydroxylation pathway triggered by activation of the DWF4 gene that acts on multiple intermediates .
- Results: BRs function especially as master switches in triggering the metabolic response to noxious environmental conditions .
Brassinazole in Cell Division and Morphogenesis
- Scientific Field: Plant Cell Biology
- Application Summary: Brassinazole has been shown to regulate developmental processes such as cell division, cell cycle, and morphogenesis .
- Methods of Application: The application of many biologically active brassinosteroid (BR) homologs, including Brassinazole, has been shown to cause these effects .
- Results: The functions of endogenous BRs have been revealed by identifying several BR-deficient Arabidopsis mutants, such as dwf1, cbb1, dwf4, ste1/dwf7, cpd, and det2 .
Brassinazole in Salt Stress Management
- Scientific Field: Plant Physiology Under Salt Stress
- Application Summary: Brassinosteroids (BRs), including Brassinazole, have a pivotal role in stress management, especially under salt stress .
- Methods of Application: Root treatment with Brassinazole improved plant fresh weight, shoot dry weight, leaf area, leaf and root, photosynthetic pigments, water content, photosynthetic rate, sugar concentration, and water usage efficiency of Cajanus cajan plants grown under salt stress .
- Results: The treatment improved plant fresh weight, shoot dry weight, leaf area, leaf and root, photosynthetic pigments, water content, photosynthetic rate, sugar concentration, and water usage efficiency of Cajanus cajan plants grown under salt stress .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-chlorophenyl)-2-phenyl-3-(1,2,4-triazol-1-yl)butan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-18(23,15-5-3-2-4-6-15)17(22-13-20-12-21-22)11-14-7-9-16(19)10-8-14/h2-10,12-13,17,23H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULDTPKHZNKFEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(CC2=CC=C(C=C2)Cl)N3C=NC=N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043708 | |
Record name | Brassinazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Brassinazole | |
CAS RN |
224047-41-0 | |
Record name | Brassinazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224047410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brassinazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Brassinazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BRASSINAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9XRW3TF90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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